Dibenzylphosphonoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Dibenzylphosphonoacetic acid: is an organophosphorus compound characterized by the presence of a phosphono group attached to an acetic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Dibenzylphosphonoacetic acid can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Dibenzyl phosphite and bromoacetic acid.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The dibenzyl phosphite is added to a solution of bromoacetic acid in an appropriate solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for Dibenzylphosphonoacetic acid are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-Dibenzylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonoacetic acid derivatives.
Scientific Research Applications
Alpha-Dibenzylphosphonoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which Dibenzylphosphonoacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphono group can mimic phosphate groups in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This can affect various biochemical pathways, including those related to energy metabolism and signal transduction.
Comparison with Similar Compounds
Phosphonoacetic acid: A simpler analog with similar reactivity but lacking the benzyl groups.
Dibenzyl phosphite: A precursor in the synthesis of Dibenzylphosphonoacetic acid.
Phosphinic acids: Compounds with similar phosphorus-containing functional groups.
Uniqueness: Alpha-Dibenzylphosphonoacetic acid is unique due to the presence of both benzyl and phosphono groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H17O5P |
---|---|
Molecular Weight |
320.28 g/mol |
IUPAC Name |
2-bis(phenylmethoxy)phosphorylacetic acid |
InChI |
InChI=1S/C16H17O5P/c17-16(18)13-22(19,20-11-14-7-3-1-4-8-14)21-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChI Key |
KLEYNUDVTBYXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.